2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol
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Overview
Description
2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C7H11IO2. This compound is characterized by the presence of an iodine atom, a hydroxyl group, and an alkyne functional group. It is a derivative of 2-methylbut-3-yn-2-ol, which is commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol typically involves the iodination of 2-methylbut-3-yn-2-ol. This can be achieved through the reaction of 2-methylbut-3-yn-2-ol with iodine in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then treated with ethylene oxide to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethanal.
Reduction: Formation of 2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethane.
Substitution: Formation of 2-[(4-Azido-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol or 2-[(4-Cyano-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol.
Scientific Research Applications
2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol.
4-Iodo-2-methylbut-3-yn-2-ol: A closely related compound with similar reactivity.
2-Methyl-3-butyn-2-ol: Used in similar synthetic applications and as a monoprotected version of acetylene.
Uniqueness
This compound is unique due to the presence of both an iodine atom and an alkyne group, which allows it to participate in a wide range of chemical reactions. Its ability to undergo substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
88558-54-7 |
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Molecular Formula |
C7H11IO2 |
Molecular Weight |
254.07 g/mol |
IUPAC Name |
2-(4-iodo-2-methylbut-3-yn-2-yl)oxyethanol |
InChI |
InChI=1S/C7H11IO2/c1-7(2,3-4-8)10-6-5-9/h9H,5-6H2,1-2H3 |
InChI Key |
BVSDIZKBRSUBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CI)OCCO |
Origin of Product |
United States |
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